4-(Pyrrolidin-1-yl)aniline dihydrochloride

Description

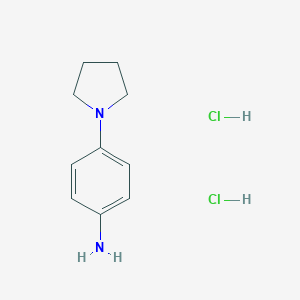

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyrrolidin-1-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;;/h3-6H,1-2,7-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFTZBVGLLUPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610647 | |

| Record name | 4-(Pyrrolidin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163260-77-3 | |

| Record name | 4-(Pyrrolidin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(Pyrrolidin-1-yl)aniline Dihydrochloride (CAS No. 163260-77-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)aniline dihydrochloride is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrrolidine ring attached to an aniline core, is present in numerous biologically active compounds. The pyrrolidine moiety can enhance aqueous solubility and provide a key interaction point with biological targets, while the aniline portion offers a versatile handle for further chemical modifications.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, intended to support research and development endeavors.

Chemical and Physical Properties

The dihydrochloride salt of 4-(Pyrrolidin-1-yl)aniline is typically a light-red to brown solid. Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 163260-77-3[2][3][4][5] |

| IUPAC Name | This compound |

| Chemical Formula | C₁₀H₁₆Cl₂N₂[5] |

| Molecular Weight | 235.15 g/mol |

| Synonyms | 4-(1-Pyrrolidinyl)aniline dihydrochloride |

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Physical Form | Light-red to Brown Solid | |

| Purity | ≥95% to ≥96% (Commercially available) | [4] |

| Solubility | Data not publicly available; expected to have enhanced aqueous solubility compared to the free base. | |

| Melting Point | Data not publicly available. | |

| Boiling Point | Data not publicly available. | |

| Spectral Data (¹H NMR, ¹³C NMR, IR, MS) | Specific data for the dihydrochloride salt is not readily available in public literature. Researchers are advised to acquire analytical data upon purchase or synthesis. |

Synthesis and Experimental Protocols

The synthesis of 4-(Pyrrolidin-1-yl)aniline typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms the carbon-nitrogen bond between an aryl halide and an amine. The resulting free base can then be converted to the dihydrochloride salt.

Synthesis of 4-(Pyrrolidin-1-yl)aniline (Free Base)

A plausible and widely used method for the synthesis of the free base is the Buchwald-Hartwig amination of 4-bromoaniline or a related aryl halide with pyrrolidine.

Reaction Scheme: (4-bromophenyl)amine + pyrrolidine --(Pd catalyst, Ligand, Base)--> 4-(pyrrolidin-1-yl)aniline

Detailed Experimental Protocol (Adapted from general Buchwald-Hartwig procedures): [6][7]

-

General Considerations: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques. Anhydrous solvents are required.

-

Materials:

-

4-Bromoaniline (1.0 eq)

-

Pyrrolidine (1.2-1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02-0.05 eq) or a suitable palladium precatalyst

-

A suitable phosphine ligand, such as BINAP (0.04-0.08 eq) or XPhos

-

A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃; 1.5-2.0 eq)

-

Anhydrous toluene or dioxane (as solvent)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

-

Add the 4-bromoaniline and the anhydrous solvent.

-

Finally, add the pyrrolidine via syringe.

-

Seal the flask and heat the reaction mixture with stirring at 80-110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 4-(pyrrolidin-1-yl)aniline.

-

Formation of Dihydrochloride Salt

The purified 4-(pyrrolidin-1-yl)aniline free base can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Reaction Scheme: 4-(pyrrolidin-1-yl)aniline + 2 HCl --> this compound

Detailed Experimental Protocol:

-

Materials:

-

4-(Pyrrolidin-1-yl)aniline (1.0 eq)

-

Anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated aqueous HCl followed by removal of water)

-

-

Procedure:

-

Dissolve the purified 4-(pyrrolidin-1-yl)aniline in a minimal amount of the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (approximately 2.1-2.2 equivalents) of the hydrochloric acid solution with stirring.

-

A precipitate should form. Continue stirring in the cold for a period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous solvent.

-

Dry the product under vacuum to obtain this compound.

-

Visualization of Synthetic Pathways and Mechanisms

Buchwald-Hartwig Amination Workflow

Caption: A generalized workflow for the synthesis of 4-(pyrrolidin-1-yl)aniline via Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.[8]

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented in public literature, the core scaffold is a key feature in many compounds with significant pharmacological properties, particularly in oncology.

Relevance as a Kinase Inhibitor Scaffold

The "anilino" portion of the molecule is a classic pharmacophore found in numerous kinase inhibitors, which often act by competing with ATP for the binding site on the kinase enzyme. The pyrrolidine group can occupy adjacent hydrophobic pockets or provide additional hydrogen bonding opportunities, thereby influencing potency and selectivity. Derivatives of similar anilino-pyrrolidine structures have been investigated as inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a key target for cancer therapy.

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival.

-

FLT3 Kinase: Mutations in this kinase, such as internal tandem duplications (ITD), are common in acute myeloid leukemia (AML).

The general mechanism of action for such inhibitors involves blocking the phosphorylation of downstream substrates, thereby interrupting signaling pathways that promote cell proliferation and survival.

Potential Signaling Pathway Inhibition

Given its structural motifs, compounds derived from this compound could potentially inhibit signaling pathways crucial for cancer cell growth and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are downstream of many receptor tyrosine kinases.

Caption: A representative signaling pathway potentially targeted by kinase inhibitors derived from this scaffold.

Structure-Activity Relationship (SAR) Considerations

The pyrrolidine-aniline scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR). Key considerations for designing new derivatives include:

-

Substitution on the Aniline Ring: Adding electron-withdrawing or electron-donating groups to the aniline ring can modulate the electronic properties and binding interactions.

-

Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can explore additional binding pockets and influence the compound's physicochemical properties.

-

Derivatization of the Aniline Nitrogen: The primary amine of the parent compound, 4-aminobenzene, is a common point for attachment to larger molecular scaffolds to create more complex drug candidates.[1]

Extensive research has shown that various synthetic pyrrolidine compounds with derivatizations such as spirooxindoles and thiazoles exhibit significant anticancer activity.[1] These derivatives have shown the ability to regulate various biological targets, leading to excellent anti-proliferative effects.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds in drug discovery, particularly in the development of kinase inhibitors for oncology. While detailed public data on the specific properties and biological activity of this salt are limited, this guide provides a foundational understanding of its synthesis and potential applications based on established chemical principles and the known pharmacology of its core structural motifs. Researchers utilizing this compound are encouraged to perform their own analytical characterization and biological screening to fully explore its potential.

References

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 163260-77-3 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. pschemicals.com [pschemicals.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)aniline and its salts are heterocyclic aromatic amines that hold significant interest within the fields of medicinal chemistry and materials science. The incorporation of the pyrrolidine moiety, a common scaffold in numerous FDA-approved pharmaceuticals, makes this compound a valuable building block for the synthesis of novel therapeutic agents. Its structural characteristics suggest potential applications in the development of treatments for a variety of conditions, including those involving inflammation and pain, and for research into neurotransmitter systems.

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 4-(Pyrrolidin-1-yl)aniline dihydrochloride. It includes a summary of its known and predicted properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its synthetic workflow and a potential biological signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | (Calculated) |

| Molecular Weight | 235.16 g/mol | (Calculated) |

| Appearance | Light yellow powder (predicted) | Based on similar compounds like 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride.[1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| pKa | ~9.6 (predicted for the pyrrolidine nitrogen) | Based on the pKa of 4-pyrrolidinylpyridine (9.58). The aniline nitrogen will be significantly less basic. |

| Solubility | Soluble in water (predicted) | As a dihydrochloride salt, it is expected to have good aqueous solubility. |

| Purity (for free base) | ≥ 97% | Available from commercial suppliers.[2] |

| Storage Conditions (for free base) | Room temperature, protect from light.[2] | For the dihydrochloride salt, storage at 0-8°C is recommended.[1] |

Experimental Protocols

Synthesis of 4-(Pyrrolidin-1-yl)aniline

A common and effective method for the synthesis of 4-(Pyrrolidin-1-yl)aniline is the Buchwald-Hartwig amination.[3][4][5] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Materials:

-

4-Bromoaniline

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by pyrrolidine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-(Pyrrolidin-1-yl)aniline as a solid.

Formation of this compound

Materials:

-

4-(Pyrrolidin-1-yl)aniline

-

Hydrochloric acid (concentrated or as a solution in diethyl ether)

-

Diethyl ether (anhydrous)

-

Methanol (anhydrous)

Procedure:

-

Dissolve the purified 4-(Pyrrolidin-1-yl)aniline in a minimal amount of anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (2.0 eq) of hydrochloric acid (either concentrated or as a solution in diethyl ether) dropwise with stirring.

-

A precipitate should form. If no precipitate forms, slowly add anhydrous diethyl ether until the product precipitates out of solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Synthetic Workflow

Caption: Synthetic route to this compound.

Potential Signaling Pathway

While the specific biological targets of this compound have not been elucidated, related pyrrolidine derivatives have been shown to exhibit anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[6][7] The following diagram illustrates this potential mechanism of action.

Caption: Hypothesized inhibition of the COX pathway.

Conclusion

This compound is a compound with considerable potential in the field of drug discovery and development. While comprehensive physicochemical data for this specific salt is limited, this guide provides a foundational understanding based on available information for related compounds and established synthetic methodologies. The detailed experimental protocols and visual representations of its synthesis and a plausible biological pathway are intended to facilitate further research and application of this promising molecule. As with any research chemical, it is imperative that researchers independently verify the identity and purity of the compound through appropriate analytical techniques.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 [sigmaaldrich.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 4-(Pyrrolidin-1-yl)aniline and its dihydrochloride salt. 4-(Pyrrolidin-1-yl)aniline serves as a valuable building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and as an intermediate in the synthesis of various biologically active molecules.[1] This guide details two primary synthetic pathways to the free base: the Palladium-catalyzed Buchwald-Hartwig amination and the reduction of 1-(4-nitrophenyl)pyrrolidine. It includes detailed experimental protocols, tabulated characterization data for the free aniline base, and a standard protocol for its conversion to the dihydrochloride salt. Due to a lack of publicly available experimental data for the dihydrochloride salt, this guide also discusses the expected spectroscopic changes upon protonation.

Synthesis of 4-(Pyrrolidin-1-yl)aniline (Free Base)

Two principal routes for the synthesis of 4-(Pyrrolidin-1-yl)aniline are presented: Buchwald-Hartwig amination and the reduction of a nitroaromatic precursor.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction that allows for the formation of aryl amines from aryl halides under relatively mild conditions.[2][3] This method is highly versatile and accommodates a wide range of functional groups.

Reaction Scheme:

Caption: Buchwald-Hartwig Amination Synthesis Workflow.

Experimental Protocol: [4]

-

Reaction Setup: To a dry Schlenk flask under an inert nitrogen atmosphere, add 4-bromoaniline (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equiv.).

-

Solvent and Reagent Addition: Add anhydrous toluene (10 volumes relative to the bromoaniline). Stir the mixture for 10 minutes. Add pyrrolidine (1.5 equiv.) via syringe.

-

Reaction Conditions: The flask is sealed and the mixture is heated to 110 °C with vigorous stirring for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite® to remove the catalyst and inorganic salts. The filter cake is washed with ethyl acetate.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 4-(Pyrrolidin-1-yl)aniline as a solid.

Route B: Reduction of 1-(4-Nitrophenyl)pyrrolidine

This two-step route involves the initial synthesis of 1-(4-nitrophenyl)pyrrolidine followed by the reduction of the nitro group to an amine. This is a classic and robust method for preparing anilines.

Caption: Two-Step Synthesis via Nitro-Intermediate.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Nitrophenyl)pyrrolidine

-

To a solution of 1-fluoro-4-nitrobenzene (1.0 equiv.) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv.) and pyrrolidine (1.2 equiv.).

-

Heat the mixture to 80-100 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-nitrophenyl)pyrrolidine, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Reduction to 4-(Pyrrolidin-1-yl)aniline [3]

-

Reaction Setup: Dissolve 1-(4-nitrophenyl)pyrrolidine (1.0 equiv.) in ethanol or ethyl acetate.

-

Reduction:

-

Method A (Tin(II) Chloride): Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) in concentrated hydrochloric acid to the flask. Heat the mixture to reflux for 1-3 hours.

-

Method B (Catalytic Hydrogenation): Add 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 6-24 hours.

-

-

Work-up:

-

For Method A: Cool the reaction, carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH > 8, and extract with ethyl acetate.

-

For Method B: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.

-

-

Purification: The crude product is purified by column chromatography as described in Route A.

Characterization of 4-(Pyrrolidin-1-yl)aniline (Free Base)

The following tables summarize the physicochemical and spectral data for the free base, 4-(Pyrrolidin-1-yl)aniline.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂ | [5] |

| Molecular Weight | 162.23 g/mol | [5] |

| Appearance | Dark purple crystalline solid | Vendor Data |

| Purity | ≥97% | [6] |

| Storage | 0-8°C, under inert atmosphere, protect from light | [6][7] |

Spectroscopic Data

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

| 6.85 | d, J=8.8 Hz | 2H | Ar-H | DMSO-d₆ | [8][9] |

| 6.53 | d, J=8.8 Hz | 2H | Ar-H | DMSO-d₆ | [8][9] |

| 4.67 | s (broad) | 2H | -NH₂ | DMSO-d₆ | [8][9] |

| 3.12 | t, J=6.4 Hz | 4H | -N-(CH₂)₂- | DMSO-d₆ | [8][9] |

| 1.91 | t, J=6.4 Hz | 4H | -(CH₂)₂- | DMSO-d₆ | [8][9] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment | Solvent | Reference |

| 145.1 | Ar-C (C-NH₂) | DMSO-d₆ | [8][9] |

| 138.8 | Ar-C (C-N(Pyr)) | DMSO-d₆ | [8][9] |

| 117.2 | Ar-CH | DMSO-d₆ | [8][9] |

| 114.4 | Ar-CH | DMSO-d₆ | [8][9] |

| 47.7 | -N-(CH₂)₂- | DMSO-d₆ | [8][9] |

| 25.0 | -(CH₂)₂- | DMSO-d₆ | [8][9] |

Table 3: FTIR and Mass Spectrometry Data

| Technique | Data | Interpretation |

| FTIR (cm⁻¹) | ~3400-3200, 3030, 2960-2850, 1620, 1520, 1270 | N-H stretch (amine), Aromatic C-H stretch, Aliphatic C-H stretch, N-H bend (scissoring), Aromatic C=C stretch, Aromatic C-N stretch |

| Mass Spec (EI) | m/z 162 (M⁺), 133, 119, 92 | Molecular ion, [M-C₂H₅]⁺, [M-C₃H₆]⁺, [C₆H₆N]⁺ |

Note: Specific FTIR and MS data are based on typical values for similar aniline and pyrrolidine structures as direct experimental spectra for this specific compound are not widely published.[10][11]

Synthesis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride

The dihydrochloride salt is prepared by treating the free base with two equivalents of hydrochloric acid. The two basic nitrogen centers—the aromatic primary amine and the tertiary amine of the pyrrolidine ring—are protonated.

Caption: Dihydrochloride Salt Formation Workflow.

Experimental Protocol: [12][13]

-

Dissolution: Dissolve 4-(Pyrrolidin-1-yl)aniline (1.0 equiv.) in a minimal amount of a suitable dry solvent such as ethanol, isopropanol, or diethyl ether.

-

Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrogen chloride (2.0-2.2 equiv.) in a compatible solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise with stirring.

-

Precipitation: The dihydrochloride salt will typically precipitate from the solution upon addition of the acid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold, dry diethyl ether to remove any excess acid and solvent. Dry the product under vacuum to yield this compound as a solid.

Characterization of this compound

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ |

| Molecular Weight | 235.16 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have increased solubility in water and polar protic solvents compared to the free base |

Expected Spectroscopic Changes

FTIR Spectroscopy:

-

N-H Stretching: The sharp N-H stretching bands of the primary amine (~3400-3200 cm⁻¹) are expected to be replaced by very broad and strong absorption bands in the 3000-2400 cm⁻¹ region. These broad bands are characteristic of the N⁺-H stretching vibrations in ammonium salts (-NH₃⁺ and >N⁺H-).

-

N-H Bending: The primary amine scissoring band (~1620 cm⁻¹) will shift, and new ammonium bending bands will appear.

NMR Spectroscopy:

-

¹H NMR: The proton signals on the pyrrolidine ring and the aromatic ring, particularly those alpha to the nitrogen atoms, will shift downfield (to a higher ppm) due to the electron-withdrawing effect of the positively charged nitrogen centers. The -NH₂ signal will be replaced by a broader -NH₃⁺ signal, also shifted significantly downfield. The integration of the ammonium protons may be variable depending on exchange with residual water.

-

¹³C NMR: The carbon atoms bonded to the nitrogen atoms (C-1 and C-4 of the aniline ring, and the alpha carbons of the pyrrolidine ring) will experience a downfield shift upon protonation.

Applications in Research and Drug Development

4-(Pyrrolidin-1-yl)aniline and its salts are important intermediates in organic synthesis and pharmaceutical development. The pyrrolidine moiety is a privileged scaffold found in numerous FDA-approved drugs.[2] The aniline portion allows for a wide range of further chemical modifications, making this compound a versatile starting point for creating libraries of complex molecules for screening in drug discovery programs. Its derivatives have been investigated for a variety of therapeutic areas, underscoring the importance of reliable synthetic and characterization protocols.[1]

Conclusion

This guide outlines robust and reproducible methods for the synthesis of 4-(Pyrrolidin-1-yl)aniline and its subsequent conversion to the dihydrochloride salt. While comprehensive characterization data for the free base is available, there is a notable lack of published data for the dihydrochloride form. The provided protocols and tabulated data serve as a valuable resource for chemists and pharmaceutical scientists working with this versatile chemical intermediate.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 [sigmaaldrich.com]

- 7. usbio.net [usbio.net]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. rsc.org [rsc.org]

Spectroscopic and Chromatographic Analysis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic analysis of 4-(Pyrrolidin-1-yl)aniline dihydrochloride. Due to the limited availability of direct experimental data for the dihydrochloride salt, this document presents predicted Nuclear Magnetic Resonance (NMR) data based on the analysis of the free base, 4-(Pyrrolidin-1-yl)aniline, and established principles of NMR spectroscopy. Furthermore, a general High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound is proposed. Detailed experimental protocols for these techniques are also provided to assist researchers in their laboratory work.

Introduction

4-(Pyrrolidin-1-yl)aniline and its salts are of interest in medicinal chemistry and materials science due to their unique electronic and structural properties. The dihydrochloride salt, in particular, may offer advantages in terms of solubility and stability, making it relevant for pharmaceutical development. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quality control of this compound. This guide focuses on two primary analytical techniques: NMR spectroscopy for structural elucidation and HPLC for separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on the known chemical shifts for the free base and the anticipated effects of protonation on the two nitrogen atoms.

Predicted ¹H NMR Data

The protonation of the aniline and pyrrolidine nitrogen atoms in 4-(Pyrrolidin-1-yl)aniline to form the dihydrochloride salt is expected to cause a significant downfield shift (deshielding) of the adjacent protons. The protons on the aromatic ring will also be affected due to the change in the electronic nature of the nitrogen substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic-H (ortho to -NH₃⁺) | 7.5 - 7.8 | d | 8 - 9 | Significant downfield shift due to the electron-withdrawing effect of the ammonium group. |

| Aromatic-H (meta to -NH₃⁺) | 7.0 - 7.3 | d | 8 - 9 | Less pronounced downfield shift compared to ortho protons. |

| Pyrrolidine-H (α to -N⁺H) | 3.5 - 3.8 | t | 6 - 7 | Downfield shift due to protonation of the pyrrolidine nitrogen. |

| Pyrrolidine-H (β to -N⁺H) | 2.1 - 2.4 | m | - | Moderate downfield shift. |

| -NH₃⁺ | 10.0 - 12.0 | br s | - | Broad signal, chemical shift is concentration and solvent dependent. |

| Pyrrolidine -N⁺H | 9.0 - 11.0 | br s | - | Broad signal, may exchange with solvent protons. |

Predicted for a 400 MHz spectrometer in DMSO-d₆.

Predicted ¹³C NMR Data

The carbon signals in the ¹³C NMR spectrum are also expected to shift upon formation of the dihydrochloride salt. The carbons attached to the protonated nitrogens will experience the most significant downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C (ipso to -NH₃⁺) | 140 - 145 | Downfield shift due to protonation. |

| Aromatic C (ortho to -NH₃⁺) | 120 - 125 | Downfield shift. |

| Aromatic C (meta to -NH₃⁺) | 130 - 135 | Minor shift. |

| Aromatic C (para to -NH₃⁺) | 125 - 130 | Downfield shift due to protonation of the pyrrolidine nitrogen. |

| Pyrrolidine C (α to -N⁺H) | 50 - 55 | Significant downfield shift. |

| Pyrrolidine C (β to -N⁺H) | 25 - 30 | Moderate downfield shift. |

Predicted for a 100 MHz spectrometer in DMSO-d₆.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable technique for the purity determination and quantification of this compound. The method outlined below is a general starting point and may require optimization for specific applications.

Table 3: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve in a suitable solvent, such as water or a water/acetonitrile mixture. |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and HPLC data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if compatible with the solvent, or reference to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be necessary compared to the ¹H spectrum to obtain a good signal-to-noise ratio.

-

Use a spectral width of approximately 240 ppm.

-

HPLC Protocol

-

Mobile Phase Preparation: Prepare the mobile phases as described in Table 3. Ensure all solvents are HPLC grade and are filtered and degassed before use.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

-

Standard and Sample Preparation:

-

Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent to a concentration within the calibration range.

-

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Data Processing: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Diagrams

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic and chromatographic analysis of a pharmaceutical compound like this compound.

Caption: Workflow for the spectroscopic and chromatographic analysis.

This guide provides a foundational understanding of the analytical chemistry of this compound. Researchers are encouraged to adapt and validate these methods for their specific applications to ensure accurate and reliable results.

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthesis protocol for 4-(Pyrrolidin-1-yl)aniline dihydrochloride. This document also outlines a potential application workflow for such a compound in the context of early-stage drug discovery, acknowledging the absence of specific published biological data for this molecule.

Core Molecular and Physical Data

This compound is an organic salt consisting of a 4-(pyrrolidin-1-yl)aniline base protonated by two equivalents of hydrogen chloride. The structure is characterized by a central aniline ring substituted at the para-position with a saturated five-membered nitrogen-containing pyrrolidine ring. The dihydrochloride form enhances the compound's solubility in aqueous solutions.

Quantitative data for the compound and its free base, 4-(Pyrrolidin-1-yl)aniline, are summarized below for clarity and comparison.

| Property | This compound | 4-(Pyrrolidin-1-yl)aniline (Free Base) |

| Molecular Formula | C₁₀H₁₆Cl₂N₂[1][2] | C₁₀H₁₄N₂[3] |

| Molecular Weight | 235.16 g/mol | 162.23 g/mol [3] |

| CAS Number | 163260-77-3[1][2][4][5][6] | 2632-65-7[3] |

| Appearance | Solid (predicted) | Solid or Semi-solid or liquid or lump[3] |

| IUPAC Name | This compound[1] | 4-(1-Pyrrolidinyl)phenylamine |

Experimental Protocols

Representative Synthesis of this compound

The synthesis can be conceptualized as a two-step process: first, the formation of the 4-(pyrrolidin-1-yl)aniline free base, followed by its conversion to the dihydrochloride salt.

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)aniline (Free Base)

This step involves the N-arylation of pyrrolidine with a suitable aniline precursor. A common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

-

Reactants:

-

4-Haloaniline (e.g., 4-bromoaniline or 4-chloroaniline)

-

Pyrrolidine

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

A strong base (e.g., sodium tert-butoxide)

-

Anhydrous toluene as solvent

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by 4-haloaniline and pyrrolidine.

-

Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 4-(pyrrolidin-1-yl)aniline.

-

Step 2: Formation of this compound

This is an acid-base reaction to form the salt.

-

Reactants:

-

4-(Pyrrolidin-1-yl)aniline (from Step 1)

-

Hydrochloric acid (e.g., a solution in diethyl ether or as concentrated aqueous HCl)

-

Anhydrous organic solvent (e.g., diethyl ether or isopropanol)

-

-

Procedure:

-

Dissolve the purified 4-(pyrrolidin-1-yl)aniline in a minimal amount of the chosen anhydrous organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add at least two molar equivalents of hydrochloric acid solution with stirring.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.

-

Dry the product under vacuum to yield the final this compound salt.

-

Applications in Drug Discovery: A Potential Workflow

Although no specific biological activities or signaling pathway interactions are documented for this compound, its structure, containing a substituted aniline and a pyrrolidine moiety, is a common scaffold in medicinal chemistry. Pyrrolidine derivatives are found in numerous biologically active compounds and FDA-approved drugs. Therefore, a molecule like this would typically enter an early-stage drug discovery pipeline as part of a screening library.

Below is a generalized workflow illustrating how a novel chemical entity such as this compound might be evaluated.

Caption: A generalized workflow for early-stage drug discovery.

This diagram outlines a typical high-throughput screening (HTS) cascade. A synthesized and quality-controlled compound like this compound would be tested in a primary assay against a specific biological target. Initial "hits" from this screen would then undergo confirmation and dose-response studies to determine their potency. Confirmed hits proceed to more complex secondary assays, often in a cellular context, to evaluate their functional activity and potential off-target effects. Compounds that pass these stages are considered validated leads and enter the lead optimization phase, where medicinal chemists would synthesize analogues to improve properties like potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of identifying a candidate drug.

References

Navigating the Solubility Landscape of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(Pyrrolidin-1-yl)aniline dihydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. Understanding the solubility of this molecule is a critical first step in its journey from laboratory curiosity to potential therapeutic agent. This document outlines the expected solubility in a range of common laboratory solvents, provides detailed experimental protocols for precise solubility determination, and situates this essential physical property within the broader context of a preclinical drug development workflow.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and therapeutic efficacy. For a compound like 4-(Pyrrolidin-1-yl)aniline, the presence of a basic aniline moiety and a pyrrolidine ring influences its solubility profile. The conversion of the parent molecule to a dihydrochloride salt is a common strategy employed to enhance aqueous solubility, a desirable trait for many formulation and administration routes. The dihydrochloride form introduces ionic character, generally increasing solubility in polar protic solvents while decreasing it in non-polar organic solvents.

Estimated Solubility Profile

While specific, experimentally-derived quantitative solubility data for this compound is not extensively available in public literature, a qualitative and estimated quantitative solubility profile can be inferred based on the general principles of organic salt solubility and the known properties of similar aniline and pyrrolidine derivatives. The following table summarizes the expected solubility at ambient temperature. It is imperative for researchers to experimentally verify these values for their specific applications.

| Solvent | Solvent Type | Expected Solubility | Estimated Quantitative Solubility (mg/mL) |

| Water | Polar Protic | High | > 50 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | High | > 50 |

| Methanol | Polar Protic | Moderate to High | 10 - 50 |

| Ethanol | Polar Protic | Moderate | 5 - 20 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 50 |

| Dimethylformamide (DMF) | Polar Aprotic | High | > 50 |

| Acetonitrile | Polar Aprotic | Low to Moderate | 1 - 10 |

| Dichloromethane (DCM) | Non-polar | Very Low | < 0.1 |

| Toluene | Non-polar | Very Low | < 0.1 |

| Hexanes | Non-polar | Very Low | < 0.1 |

Disclaimer: The quantitative solubility values presented are estimates and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. Researchers can employ several methods, with the choice often depending on the stage of research and the required throughput. The two main types of solubility assays are kinetic and thermodynamic.

Kinetic Solubility Assay (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, when added from a concentrated DMSO stock solution to an aqueous buffer, begins to precipitate.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation and Mixing: The plate is then shaken for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

-

Detection of Precipitation: The presence of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by UV/Vis spectroscopy after filtration or centrifugation. The concentration at which precipitation is first observed is reported as the kinetic solubility.[1][2][3]

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is a more time-consuming but also more accurate representation of a compound's true solubility.[4][5]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or stir plate) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.

Visualization of Key Processes

To aid in the conceptualization of the experimental and developmental workflows, the following diagrams are provided.

Caption: Kinetic Solubility Experimental Workflow.

Caption: Role of Solubility in Preclinical Drug Development.

Conclusion

The solubility of this compound is a foundational piece of knowledge for any research or development program involving this compound. While this guide provides a robust starting point based on established chemical principles, it is essential that researchers conduct their own rigorous experimental verification. The provided protocols for kinetic and thermodynamic solubility determination offer standardized methods to generate the precise data needed to confidently advance a compound through the preclinical development pipeline.[6][7][][9][10]

References

- 1. enamine.net [enamine.net]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. admescope.com [admescope.com]

- 7. Drug candidate selection | Discovery services | CRO [oncodesign-services.com]

- 9. Prioritising Drug Molecules Through Candidate Selection [md.catapult.org.uk]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide on the Stability and Storage of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride

Introduction

4-(Pyrrolidin-1-yl)aniline and its salts, such as the dihydrochloride form, are chemical building blocks used in medicinal chemistry and drug discovery. The stability and proper storage of such compounds are critical for ensuring the integrity of experimental results and the safety of laboratory personnel. This technical guide provides a summary of the expected stability profile and recommended storage conditions for 4-(Pyrrolidin-1-yl)aniline dihydrochloride, based on available data for analogous compounds.

Chemical Properties and Inferred Stability

While specific data is lacking, the chemical structure of this compound suggests potential sensitivities. The aniline moiety can be susceptible to oxidation, which may be accelerated by exposure to air and light, potentially leading to discoloration and degradation. The dihydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base. However, the hygroscopic nature of many hydrochloride salts necessitates storage in a dry environment.

Recommended Storage and Handling Conditions

Based on safety data sheets for similar compounds, the following general storage and handling guidelines are recommended. These are qualitative recommendations and should be verified with empirical testing.

Table 1: Summary of Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale & Source Insights |

| Temperature | Store in a cool place.[1] Refrigeration may be advisable. | To minimize thermal degradation. The term "cool" generally implies temperatures between 2°C and 8°C, though some sources may refer to room temperature.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2][3] | The aniline functional group is prone to oxidation. Storing under an inert gas mitigates this risk.[2][3] |

| Light Exposure | Protect from direct sunlight and light.[2][3] | Many aromatic amines are light-sensitive and can degrade upon exposure to UV or visible light.[2][3] |

| Moisture | Store in a dry place in a tightly closed container.[1][3] | Hydrochloride salts can be hygroscopic. Absorbed moisture can lead to hydrolysis or physical changes in the solid.[1][3] |

| Ventilation | Store in a well-ventilated area.[1][3] | General safety practice to prevent accumulation of any potential vapors. |

| Container | Keep container tightly closed.[1] | Prevents exposure to air and moisture. |

Logical Workflow for Handling and Storage

The following diagram illustrates a decision-making process for the appropriate handling and storage of a new batch of this compound.

Caption: Decision workflow for establishing appropriate storage conditions.

Experimental Protocols for Stability Assessment

As no specific stability studies for this compound are publicly available, researchers must establish in-house protocols. Below is a general methodology for conducting a forced degradation study, which is a crucial first step in understanding a compound's stability profile.

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid or other suitable mobile phase modifier

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) system with a UV detector or mass spectrometer (MS)

-

Photostability chamber

-

Temperature- and humidity-controlled oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples, including an unstressed control, by a developed HPLC method. The method should be capable of separating the parent compound from all major degradation products. A C18 column with a gradient elution of acetonitrile and water with a formic acid modifier is a common starting point.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the parent compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products using LC-MS.

-

The results will indicate the compound's sensitivities and help in defining appropriate storage and handling procedures.

-

Hypothetical Signaling Pathway Involvement

Aniline derivatives are common scaffolds in the development of kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound might act as an inhibitor. This is a generalized representation and not based on specific data for this compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

While specific, quantitative stability data for this compound is not widely published, the general principles of handling aromatic amines and hydrochloride salts provide a strong basis for its storage and use. It is imperative for researchers to assume sensitivity to light, air, and moisture. The compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere. Establishing a rigorous, in-house stability testing program, as outlined in this guide, is the most reliable way to ensure the long-term integrity and quality of this valuable research chemical.

References

hazards and safety precautions for 4-(Pyrrolidin-1-yl)aniline dihydrochloride

An In-depth Technical Guide on the Hazards and Safety Precautions for 4-(Pyrrolidin-1-yl)aniline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available data for this compound and structurally related compounds. Due to a lack of comprehensive toxicological studies for this specific compound, data from analogues have been included for illustrative purposes and should be interpreted with caution. A thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is a chemical compound used in research and development, particularly in the synthesis of novel molecules in the pharmaceutical and chemical industries. As with any chemical substance, understanding its potential hazards and implementing appropriate safety precautions are paramount to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, along with detailed safety protocols.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from similar compounds, this compound is anticipated to possess significant health hazards.

GHS Pictograms:

Signal Word: Warning [1]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical Information

Quantitative data for this compound is limited. The table below includes information for the compound and a close analogue.

| Property | Value | Source Compound |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride[1] |

| Molecular Weight | 249.18 g/mol | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride[1] |

| Appearance | Solid | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride[1] |

| Melting Point | 54 - 58 °C | 4-(Pyrrolidin-1-yl)pyridine[6] |

| Boiling Point | No data available | |

| Solubility | No data available |

Toxicological Data (Analogues)

No specific toxicological data (e.g., LD50, LC50) is available for this compound. The following table presents data for a structurally related compound to provide an estimation of its potential toxicity.

| Test | Species | Route | Value | Source Compound |

| LD50 | Rat | Oral | 176 mg/kg | 4-(Pyrrolidin-1-yl)pyridine[6][7] |

| LD50 | Dermal | No data available | ||

| LC50 | Inhalation | No data available |

Potential Signaling Pathways of Toxicity

The toxicity of this compound can be inferred from its structural components: an aromatic amine and a pyrrolidine ring. Aromatic amines are known to undergo metabolic activation to form reactive intermediates that can exert toxic effects.[8] Pyrrolidine derivatives, particularly those found in pyrrolizidine alkaloids, are metabolized by cytochrome P450 enzymes in the liver to toxic pyrrolic derivatives.[9] These reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage, mutagenicity, and carcinogenicity.[8][9]

Caption: Postulated metabolic activation and toxicity pathway for this compound.

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key toxicological assessments based on OECD guidelines. These protocols should be followed to generate data for a comprehensive risk assessment of this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Objective: To determine the acute oral toxicity of a substance.[10]

Principle: A stepwise procedure is used with a few animals at each step. The substance is administered orally at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).[10] The outcome of each step determines the next step.

Methodology:

-

Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex (usually females) are used.[10]

-

Housing and Feeding: Animals are housed in standard laboratory conditions and fasted (food, but not water, withheld) overnight before dosing.[10]

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle, preferably an aqueous solution.

-

Administration: The substance is administered in a single dose by gavage.[10]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10] Observations should be made frequently on the day of dosing and at least daily thereafter.

-

Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

Objective: To identify substances that are irritant to the skin.[11]

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is measured to assess skin irritation potential. Irritant substances reduce cell viability below a defined threshold.[11][12]

Methodology:

-

RhE Model: A validated RhE model is used.

-

Application of Substance: A small amount of the test substance (solid or liquid) is applied directly to the surface of the RhE tissue.[12]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[12]

-

Rinsing: After exposure, the test substance is removed by rinsing.

-

Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery.[12]

-

Viability Assessment: Cell viability is determined by the MTT assay, which measures the conversion of MTT to formazan by mitochondrial enzymes in viable cells.[12]

-

Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[11][12]

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[13][14]

Principle: The test substance is instilled into the eye of a single animal (albino rabbit is preferred).[14] The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[14]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[14]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] If reversible effects are observed, the observation period can be extended up to 21 days.

-

Scoring: Ocular lesions are scored according to a standardized system.

-

Confirmation: If an irritant or negative response is observed in the initial test, the response should be confirmed using up to two additional animals.[14]

Risk Management and Safety Precautions

A logical workflow for risk assessment and management is crucial when handling potentially hazardous chemicals.

Caption: A workflow for assessing and managing the risks associated with this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][4]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[2]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid formation of dust.[2]

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store locked up.

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[4]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[4]

Spill and Waste Disposal:

-

Spill: Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material, place it in a suitable container for disposal. Avoid generating dust.

-

Waste Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Conclusion

This compound is a chemical that requires careful handling due to its potential hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation. While specific toxicological data for this compound is scarce, information from structurally similar compounds suggests that it should be treated with caution. Adherence to the safety precautions, experimental protocols, and risk management procedures outlined in this guide is essential for minimizing exposure and ensuring a safe working environment for all laboratory personnel.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. chemical-label.com [chemical-label.com]

- 4. aaronchem.com [aaronchem.com]

- 5. lookchem.com [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. umwelt-online.de [umwelt-online.de]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. x-cellr8.com [x-cellr8.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

Technical Guide: 4-(Pyrrolidin-1-yl)aniline Dihydrochloride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Pyrrolidin-1-yl)aniline dihydrochloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, commercial availability, and provides detailed experimental protocols for its synthesis and its application in the development of novel therapeutics, particularly oxazolidinone antibiotics.

Chemical Properties and Commercial Availability

This compound is a stable salt of the parent aniline, facilitating its storage and handling. While detailed analytical data for the dihydrochloride salt is not consistently provided by all suppliers, the properties of the parent compound, 4-(Pyrrolidin-1-yl)aniline, are well-documented.

Table 1: Quantitative Data for 4-(Pyrrolidin-1-yl)aniline and its Dihydrochloride Salt

| Property | 4-(Pyrrolidin-1-yl)aniline | This compound |

| CAS Number | 2632-65-7 | Not consistently available |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₄N₂ · 2HCl |

| Molecular Weight | 162.23 g/mol | ~235.15 g/mol |

| Appearance | Solid or low-melting solid | Solid |

| Purity | Typically ≥97% | Varies by supplier |

| Solubility | Soluble in organic solvents | Likely soluble in water and polar organic solvents |

| Melting Point | Not consistently reported | Not consistently reported |

Commercial Suppliers:

A number of chemical suppliers offer 4-(Pyrrolidin-1-yl)aniline and its dihydrochloride salt. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Table 2: Commercial Suppliers of 4-(Pyrrolidin-1-yl)aniline and its Salts

| Supplier | Product Name | Catalog Number | Purity |

| Sigma-Aldrich | 4-(Pyrrolidin-1-yl)aniline | Varies | ≥97% |

| Sigma-Aldrich | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride | CBR00965 | As-is |

| Santa Cruz Biotechnology | 4-(pyrrolidin-1-ylmethyl)aniline dihydrochloride | sc-263383 | Not specified |

| 2a biotech | This compound | 2A-0136145 | Not specified |

| CymitQuimica | 4-(pyrrolidin-1-yl)aniline | Varies | Up to 99% |

Synthesis and Experimental Protocols

4-(Pyrrolidin-1-yl)aniline is commonly synthesized via a Buchwald-Hartwig amination reaction. The resulting aniline can then be converted to its dihydrochloride salt. This aniline serves as a crucial building block for more complex molecules, such as oxazolidinone antibiotics.

Synthesis of 4-(Pyrrolidin-1-yl)aniline via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed cross-coupling of 4-fluoroaniline and pyrrolidine.

Experimental Protocol:

-

Reaction Setup: In a nitrogen-filled glovebox, combine 4-fluoroaniline (1.0 eq), pyrrolidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq) in a dry Schlenk tube.

-

Solvent Addition: Add anhydrous toluene to the Schlenk tube to achieve a desired concentration (e.g., 0.1 M).

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with stirring at 80-100 °C for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-(pyrrolidin-1-yl)aniline.

Preparation of this compound

Experimental Protocol:

-

Dissolution: Dissolve the purified 4-(pyrrolidin-1-yl)aniline (1.0 eq) in a minimal amount of a suitable organic solvent such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) to the stirred aniline solution at 0 °C.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Synthesis of an Oxazolidinone Derivative

This protocol describes a representative synthesis of an oxazolidinone antibacterial agent using an aniline precursor.

Experimental Protocol:

-

N-Carbamoylation: React 4-(pyrrolidin-1-yl)aniline (1.0 eq) with a chloroformate (e.g., benzyl chloroformate, 1.1 eq) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the corresponding carbamate.

-

Epoxidation and Cyclization: Treat the carbamate with a chiral epoxide (e.g., (R)-glycidyl butyrate) and a strong base (e.g., n-butyllithium) at low temperature (e.g., -78 °C) to induce cyclization and formation of the oxazolidinone ring.

-

Functionalization: The resulting oxazolidinone can be further modified. For example, the hydroxymethyl group can be converted to an acetamidomethyl group via a three-step sequence of mesylation, azidation, and reduction followed by acetylation.

Application in Drug Discovery: Biological Evaluation of Oxazolidinone Derivatives

Derivatives of 4-(pyrrolidin-1-yl)aniline, particularly oxazolidinones, are evaluated for their antibacterial activity.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) in appropriate broth medium overnight at 37 °C.

-

Compound Preparation: Prepare a stock solution of the synthesized oxazolidinone derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in a 96-well microtiter plate.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway Context

Oxazolidinone antibiotics, derived from precursors like 4-(pyrrolidin-1-yl)aniline, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the P-site and prevent the formation of the initiation complex, a crucial step in protein synthesis. This mechanism of action is distinct from many other classes of antibiotics, making them effective against some multi-drug resistant bacteria.

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-yl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the primary synthetic routes to 4-(Pyrrolidin-1-yl)aniline and its subsequent conversion to the dihydrochloride salt. This compound is a valuable building block in medicinal chemistry and materials science. The following sections detail the most effective and commonly employed synthetic strategies, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Core Synthetic Strategies

Two principal synthetic pathways have been identified as the most viable for the preparation of 4-(Pyrrolidin-1-yl)aniline: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr) followed by Reduction . A third, less common but effective method involving the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran is also discussed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method allows for the direct coupling of an aryl halide with an amine, offering a versatile and high-yielding route to N-aryl amines.[1][2]

Reaction Scheme:

Diagram 1. Buchwald-Hartwig amination of 4-bromoaniline with pyrrolidine.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of a bromoaniline is as follows:

-

Reaction Setup: In an inert atmosphere (e.g., a glovebox or under a positive flow of argon or nitrogen), an oven-dried Schlenk tube equipped with a magnetic stir bar is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 1.2-2.4 mol%).[3]

-

Addition of Reagents: To the Schlenk tube, add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), 4-bromoaniline (1.0 equivalent), and pyrrolidine (1.1-1.2 equivalents).

-

Solvent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the 4-bromoaniline.

-